methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (C₁₃H₁₃F₂N₃O₂, MW 281.26) is a pyrazolo[3,4-b]pyridine derivative characterized by a cyclopropyl group at position 6 and a 2,2-difluoroethyl substituent at position 1. This methyl ester derivative is derived from its carboxylic acid counterpart (CAS 1018143-42-4) . The compound is typically stored at +4°C and is available with 95% purity .
Properties
IUPAC Name |
methyl 6-cyclopropyl-1-(2,2-difluoroethyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O2/c1-20-13(19)8-4-10(7-2-3-7)17-12-9(8)5-16-18(12)6-11(14)15/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZRGYQNKHNQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=NN2CC(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.
Addition of the Difluoroethyl Group: The difluoroethyl group is typically introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pyrazolo[3,4-b]pyridine scaffold is highly modular. Key structural analogs differ in substituents at positions 1, 3, and 6, which influence molecular weight, lipophilicity, and biological activity.
Key Observations :
Biological Activity
Methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a novel compound within the pyrazolo[3,4-b]pyridine class, which has garnered attention due to its potential therapeutic applications. This article synthesizes current knowledge on its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique pyrazolo[3,4-b]pyridine scaffold with the following characteristics:
- Molecular Formula : C14H15F2N3O2
- Molecular Weight : Approximately 295.29 g/mol
- Functional Groups : Cyclopropyl group, difluoroethyl substituent, and a carboxylate group at the 4-position of the pyrazolo ring.
The presence of fluorine atoms enhances the compound's metabolic stability and bioavailability, making it an attractive candidate for drug development.
Research indicates that derivatives of pyrazolo[3,4-b]pyridine, including this compound, primarily act as inhibitors of phosphodiesterase type IV (PDE4). This inhibition is particularly relevant in the treatment of inflammatory and allergic diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Moreover, studies suggest that this compound may also exhibit agonistic activity towards human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and glucose homeostasis .
Inhibitory Effects on PDE4
The inhibition of PDE4 by this compound has been linked to reduced inflammation and improved respiratory function. In vitro studies have shown that pyrazolo[3,4-b]pyridine derivatives can significantly lower pro-inflammatory cytokine levels in cell cultures .
Agonistic Activity on hPPARα
The structure-activity relationship (SAR) studies indicate that modifications to the substituents on the pyrazolo ring can enhance hPPARα agonistic activity. For instance, compounds with larger hydrophobic tails showed increased efficacy in lowering triglyceride levels in animal models .
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant inhibition of PDE4 in vitro with IC50 values comparable to established PDE4 inhibitors. |
| Study B | Showed hPPARα agonism leading to improved lipid profiles in high-fructose-fed rat models. |
| Study C | Investigated binding affinities using molecular docking simulations, indicating strong interactions with PDE4 active sites. |
Q & A
Q. Table 1: Representative Yields and Conditions
| Step | Yield | Key Conditions | Reference |
|---|---|---|---|
| Cyclopropane addition | 21% | Reflux, DMF, 12 h | |
| Pyrazole cyclization | 72% | Acetic acid, ethanol, 80°C | |
| Esterification | 68% | Thionyl chloride, methanol |
Basic: Which spectroscopic methods are most effective for characterizing this compound, and how should researchers interpret critical spectral data?
Methodological Answer:
- 1H NMR : Focus on aromatic protons (δ 6.70–7.34 ppm for pyrazole/pyridine rings) and cyclopropyl methylene protons (δ 1.0–1.5 ppm, multiplet). The 2,2-difluoroethyl group shows distinct splitting (δ 4.2–4.6 ppm, triplet of triplets) .
- LCMS/ESIMS : Monitor [M+H]+ at m/z 328.2 (calculated) and confirm isotopic patterns for fluorine atoms (e.g., M+2 peaks due to 19F) .
- HPLC : Use gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect polar impurities from incomplete esterification .
Q. Table 2: Key NMR Assignments (DMSO-d6)
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyrazole C-H | 6.70 | Singlet | |
| Cyclopropyl CH2 | 1.2–1.5 | Multiplet | |
| 2,2-Difluoroethyl CF2 | 4.2–4.6 | Triplet |
Advanced: How can reaction conditions be optimized to improve the yield of this compound, particularly when dealing with low-yield steps?
Methodological Answer:
Low yields in cyclization steps (e.g., 21%) often stem from competing side reactions. Strategies include:
- Temperature Modulation : Slow addition of reagents at 0°C to suppress exothermic side reactions, followed by gradual warming .
- Catalyst Screening : Transition metals (e.g., Pd(OAc)2) may enhance cyclopropane coupling efficiency .
- Solvent Optimization : Switching from DMF to DMA (dimethylacetamide) reduces viscosity, improving mixing and reaction homogeneity .
Case Study : In a pyrazolo[3,4-c]pyrazole synthesis, switching from ethanol to THF increased yields by 25% due to better solubility of intermediates .
Advanced: What strategies are recommended for analyzing the stability of this compound under various storage conditions, and what analytical techniques validate its degradation profile?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (60°C, 72 h), acidic (0.1M HCl), and oxidative (3% H2O2) conditions. Monitor degradation via HPLC-MS to identify labile groups (e.g., ester hydrolysis products at m/z 314.1) .
- Kinetic Stability : Use Arrhenius plots to predict shelf life. For example, a 5% degradation threshold at 25°C may correlate with a 12-month stability window .
- Crystallinity Analysis : XRPD (X-ray powder diffraction) detects amorphous content, which accelerates hydrolysis of the ester group .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological activity of analogs of this compound?
Methodological Answer:
- Core Modifications : Replace the cyclopropyl group with bicyclo[2.2.1] substituents to test steric effects on target binding .
- Electron-Withdrawing Groups : Introduce trifluoromethyl or nitro groups at the pyridine 3-position to assess impact on π-π stacking (e.g., using molecular docking) .
- In Vivo Correlation : Compare pharmacokinetic profiles (e.g., logP, plasma protein binding) of analogs with in vitro IC50 values to identify lead candidates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
